7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione
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Overview
Description
7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione is a complex organic compound belonging to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexanone ring and a pyrimidine-trione ring, with nitrophenyl and thioxo groups enhancing its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione typically involves a double-Michael addition reaction. This reaction is robust and provides excellent yield and regioselectivity. The process involves the reaction of 1,5-diaryl-1,4-pentadien-3-ones with barbituric acid or 2-thiobarbituric acid under refluxing conditions in an aqueous ethanol medium .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, with careful control of temperature, solvent, and reaction time to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.
Scientific Research Applications
7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of novel catalysts and special organic optoelectronic materials.
Mechanism of Action
The mechanism of action of 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,11-Bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
- 7,11-Diaryl-3-oxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones
- 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
Uniqueness
What sets 7,11-Bis(4-nitrophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione apart from similar compounds is its combination of nitrophenyl and thioxo groups. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H14N6O7S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
7,11-bis(4-nitrophenyl)-9-sulfanylidene-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C19H14N6O7S/c26-15-19(16(27)23-17(28)22-15)13(9-1-5-11(6-2-9)24(29)30)20-18(33)21-14(19)10-3-7-12(8-4-10)25(31)32/h1-8,13-14H,(H2,20,21,33)(H2,22,23,26,27,28) |
InChI Key |
GGPIWWUIMQJWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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